molecular formula C16H14ClN3OS B3034733 3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 21358-23-6

3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No. B3034733
CAS RN: 21358-23-6
M. Wt: 331.8 g/mol
InChI Key: JEURIIQPMNMJGR-UHFFFAOYSA-N
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Description

The compound "3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The structure of this compound suggests potential for interactions such as hydrogen bonding and pi interactions, which could be relevant for its biological activity or chemical reactivity.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions, as reported in the study of a similar compound, where a novel crystalline triazole thione was synthesized with excellent yield . Another study describes a microwave-assisted synthesis of triazolo[3,4-b][1,3,4]thiadiazoles, which indicates that such compounds can be synthesized efficiently using modern techniques .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray diffraction, as seen in the study of a similar compound . The molecular geometry and vibrational frequencies can also be calculated using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and potential reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can involve tautomerism, as demonstrated by the single proton intramigration in a related compound . Methylation reactions have also been studied, showing that triazole derivatives can undergo various nucleophilic substitutions .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties, including thermal stability as indicated by thermogravimetric analysis (TG/DTG) . The vibrational frequencies and chemical shifts can be determined experimentally and compared with computational predictions to understand the molecular motions and interactions . The solubility and reactivity in different solvents can also be studied using computational methods to predict the behavior of the compound in various media .

Case Studies

While specific case studies on "3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione" are not provided, related compounds have been investigated for their antibacterial activity , and as sensors for toxic aromatic amines . These studies highlight the potential applications of triazole derivatives in medicinal chemistry and materials science.

Scientific Research Applications

Molecular Interaction and Structural Analysis

1,2,4-Triazole derivatives have been extensively studied for their intermolecular interactions and structural properties. For instance, Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, showcasing different intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These interactions were evaluated using Hirshfeld surfaces and supported by ab initio quantum mechanical calculations, providing insights into the molecular packing and stability of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis Methodologies

Raval et al. (2010) demonstrated the microwave-assisted synthesis of novel 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting a convenient and rapid method for generating triazole derivatives. This method underscores the adaptability and efficiency in synthesizing complex triazole compounds, which can be pivotal in drug discovery and material science research (Raval, Patel, Patel, & Desai, 2010).

Crystal Structure and Tautomerism

The study by Aouad et al. (2018) on a novel 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione compound highlighted the possibility of thiol⇔thione tautomerism. This research presents the structural versatility of triazole derivatives, which could be exploited in the development of sensors, switches, or pharmaceuticals (Aouad, Messali, Rezki, Al‐Zaqri, & Warad, 2018).

properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-11-9-12(17)7-8-14(11)21-10-15-18-19-16(22)20(15)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEURIIQPMNMJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

CAS RN

21358-23-6
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21358-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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